Enhanced Lipophilicity (XLogP3) Compared to Piperazine Analog
The target compound demonstrates a higher computed lipophilicity (XLogP3 = 1.9) compared to its direct 6-membered ring analog, 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide (XLogP3 = 1.5) [REFS-1, REFS-2]. This +0.4 log unit difference is a direct result of the additional methylene group in the diazepane ring.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide: 1.5 |
| Quantified Difference | +0.4 XLogP3 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity strongly correlates with enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement and oral bioavailability.
- [1] PubChem Compound Summary for CID 154828773. Property: XLogP3-AA. View Source
- [2] PubChem Compound Summary for CID 154882807. Property: XLogP3-AA. View Source
